molecular formula C11H12BrF2NO2 B8668356 Tert-butyl (3-bromo-2,6-difluorophenyl)carbamate

Tert-butyl (3-bromo-2,6-difluorophenyl)carbamate

Cat. No. B8668356
M. Wt: 308.12 g/mol
InChI Key: GFFALKCIACMPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl (3-bromo-2,6-difluorophenyl)carbamate is a useful research compound. Its molecular formula is C11H12BrF2NO2 and its molecular weight is 308.12 g/mol. The purity is usually 95%.
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properties

Product Name

Tert-butyl (3-bromo-2,6-difluorophenyl)carbamate

Molecular Formula

C11H12BrF2NO2

Molecular Weight

308.12 g/mol

IUPAC Name

tert-butyl N-(3-bromo-2,6-difluorophenyl)carbamate

InChI

InChI=1S/C11H12BrF2NO2/c1-11(2,3)17-10(16)15-9-7(13)5-4-6(12)8(9)14/h4-5H,1-3H3,(H,15,16)

InChI Key

GFFALKCIACMPPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=C(C=CC(=C1F)Br)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a round bottom flask containing 3-bromo-2,6-difluorobenzoic acid (5 g, 21.1 mmol) under nitrogen with a condenser was added toluene (35 mL) and t-BuOH (35 mL). To this solution was added DIEA (4.4 ml, 25.3 mmol) and DPPA (5.7 mL, 26.4 mmol). The reaction mixture was heated to 111° C. in an oil bath for 48 hours. The reaction was allowed to cool to room temperature and the volatiles were removed in vacuo. The resulting residue was suspended with water and extracted with EtOAc. The organic phase was washed with water, brine, dried (Na2SO4), filtered and concentrated onto silica. Purification by flash chromatography (SiO2; 0-100% EtOAc in heptane) afforded 3.49 g (54%) of tert-butyl 3-bromo-2,6-difluorophenylcarbamate: 1H NMR (400 MHz, DMSO-d6) δ 1.34-1.54 (m, 9H) 7.17 (m, 1H) 7.63 (ddd, J=8.9, 7.9, 5.9 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Quantity
35 mL
Type
reactant
Reaction Step Two
Name
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Name
Quantity
5.7 mL
Type
reactant
Reaction Step Three

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